1-Chloro-3-(4-nitrophenyl)propan-2-one
Overview
Description
1-Chloro-3-(4-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClNO3 It is characterized by the presence of a chloro group, a nitrophenyl group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(4-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(4-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The propanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia or primary amines under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted amines or thiols.
Reduction: Formation of 1-chloro-3-(4-aminophenyl)propan-2-one.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1-Chloro-3-(4-nitrophenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be utilized in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-chloro-3-(4-nitrophenyl)propan-2-one depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitrophenyl group can enhance binding affinity to certain targets, while the chloro group may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Chloro-3-(4-aminophenyl)propan-2-one: Similar structure but with an amino group instead of a nitro group.
1-Chloro-3-(4-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of a nitro group.
1-Chloro-3-(4-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness: 1-Chloro-3-(4-nitrophenyl)propan-2-one is unique due to the presence of both a chloro group and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
1-chloro-3-(4-nitrophenyl)propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-9(12)5-7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAOQAVSDJXJRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CCl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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